N-(5-(5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-(chloromethyl)benzamide

Description

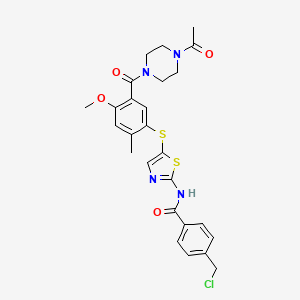

This compound features a benzamide core linked to a thiazol-2-yl group via a carbon chain. The thiazol ring is substituted at position 5 with a 4-methoxy-2-methylphenylthio moiety, further modified by a 4-acetylpiperazine-1-carbonyl group. The benzamide moiety includes a chloromethyl substituent at position 2.

Properties

IUPAC Name |

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-(chloromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O4S2/c1-16-12-21(35-3)20(25(34)31-10-8-30(9-11-31)17(2)32)13-22(16)36-23-15-28-26(37-23)29-24(33)19-6-4-18(14-27)5-7-19/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSBJMCAGXCBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CCl)C(=O)N4CCN(CC4)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107351 | |

| Record name | N-[5-[[5-[(4-Acetyl-1-piperazinyl)carbonyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439578-99-1 | |

| Record name | N-[5-[[5-[(4-Acetyl-1-piperazinyl)carbonyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-(chloromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439578-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-[[5-[(4-Acetyl-1-piperazinyl)carbonyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-(5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-(chloromethyl)benzamide, with the CAS number 439578-99-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antimicrobial effects, as well as its interactions with various biological systems.

- Molecular Formula : C26H27ClN4O4S2

- Molecular Weight : 559.1 g/mol

- Structure : The compound features a thiazole ring, a piperazine moiety, and multiple aromatic groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of piperazine, including compounds similar to this compound, exhibit significant anti-inflammatory properties. In one study, piperazine derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations of 10 μM, compared to standard treatments like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Similar piperazine derivatives demonstrated potent antibacterial and antifungal activities, showing effectiveness at minimum inhibitory concentrations (MICs) as low as 10 μg/mL. Some compounds exhibited 2 to 2.5 times greater potency than standard antibiotics like ciprofloxacin and miconazole .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Serotonin and Dopamine Receptors : The piperazine moiety is known for its strong affinity towards serotonin and dopamine receptors, which may contribute to both its anti-inflammatory and potential neuropharmacological effects .

- Cytokine Inhibition : The thiazole ring may enhance the compound's ability to inhibit cytokine production, thereby reducing inflammation .

- Antimicrobial Mechanism : The presence of sulfur in the thiazole structure may play a role in disrupting microbial cell membranes or interfering with metabolic pathways in pathogens .

Study 1: Anti-inflammatory Effects

In a controlled study evaluating a series of piperazine derivatives, it was found that compounds similar to this compound significantly reduced levels of inflammatory markers in vitro. The results indicated a dose-dependent response with maximum inhibition noted at higher concentrations .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds revealed that several derivatives showed substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound uniquely combines 4-acetylpiperazine , methoxy , and methylphenylthio groups on the thiazol ring, distinguishing it from simpler piperazine/morpholine derivatives in analogs .

- The chloromethyl group on benzamide may enhance electrophilic reactivity compared to unsubstituted benzamides or those with nitro/pyridyl groups .

Comparison :

- The target compound’s synthesis may resemble ’s method, where benzoyl chlorides react with thiazol-2-yl amines. However, introducing the 4-acetylpiperazine-1-carbonyl group would require additional steps, such as carbodiimide-mediated coupling .

- highlights the use of 4-chloromethyl-N-(aryl)benzamides as electrophiles, suggesting the chloromethyl group in the target compound could serve as a reactive handle for further derivatization .

Table 3: Reported Activities of Structural Analogs

Insights :

Computational and Docking Studies

- Multiwfn () and AutoDock4 () are widely used for analyzing electron density and docking studies. Docking simulations may predict interactions with enzymes like tyrosinase or kinases, as seen in benzamide-thiazol derivatives .

Q & A

Basic: What are the optimized synthetic routes for preparing this compound, and how are reaction conditions (e.g., solvent, catalysts) validated?

Methodological Answer:

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling. For instance, piperazine-carbaldehyde intermediates (e.g., 4-isopropylpiperazine-1-carbaldehyde) are coupled with thiazole derivatives under reflux in acetic acid buffered with sodium acetate . Key steps include:

- Thioether formation : Reacting 4-methoxy-2-methylphenylthiol with a thiazole precursor.

- Piperazine coupling : Using carbodiimide-based coupling agents to attach the 4-acetylpiperazine moiety.

- Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation or halogen exchange.

Optimization involves TLC monitoring, solvent selection (e.g., DMF for polar intermediates), and catalysts like sulfated tungstate to accelerate N-formylation .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the acetylpiperazine carbonyl (δ ~167 ppm) and thiazole-thioether linkages (δ ~120-130 ppm) .

- FTIR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bending .

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine .

Advanced: How can computational tools like Multiwfn predict electronic properties relevant to biological activity?

Methodological Answer:

Multiwfn analyzes electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites. For example:

- Calculate ESP surfaces to identify regions prone to hydrogen bonding (e.g., chloromethyl group’s electrophilic Cl atom) .

- Use Fukui indices to predict reactivity of the thiazole sulfur or acetylpiperazine carbonyl toward nucleophilic attack .

- Compare HOMO/LUMO gaps with structurally similar antimicrobial agents to infer redox activity .

Advanced: How should researchers design dose-response assays to resolve contradictions in reported MIC values?

Methodological Answer:

Contradictions in MIC data (e.g., 4–8 μg/mL vs. higher values) arise from assay variability. Mitigate this by:

- Standardized inoculum preparation : Adjust bacterial density to 1–5 × 10⁵ CFU/mL .

- Control solvents : Use DMSO at ≤1% to avoid cytotoxicity.

- Checkerboard assays : Test combinatorial effects with known antibiotics to identify synergies .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates .

Advanced: What strategies are used to study structure-activity relationships (SAR) for the piperazine-thiazole scaffold?

Methodological Answer:

- Piperazine modifications : Replace the acetyl group with sulfonyl or alkyl chains to alter lipophilicity .

- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Bioisosteric replacement : Swap thioether with sulfone to improve metabolic stability .

- 3D-QSAR models : Align compounds using CoMFA/CoMSIA to correlate steric/electronic features with activity .

Advanced: How can reaction mechanisms for key steps (e.g., thioether formation) be experimentally validated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace sulfur with 34S to track bond cleavage/formation rates .

- Trapping intermediates : Use radical scavengers (e.g., TEMPO) to confirm radical pathways in thioether synthesis .

- DFT calculations : Simulate transition states for piperazine coupling to identify rate-limiting steps .

Basic: What are the safety protocols for handling the chloromethyl group during synthesis?

Methodological Answer:

- Containment : Use fume hoods and sealed reactors to prevent inhalation of volatile intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid dermal/ocular exposure .

- Waste disposal : Quench residual chloromethyl compounds with sodium thiosulfate to neutralize reactivity .

Advanced: How do steric and electronic effects of the 4-methoxy group influence regioselectivity in subsequent reactions?

Methodological Answer:

- Steric effects : The methoxy group ortho to the thioether directs electrophiles to the para position via steric hindrance .

- Electronic effects : Methoxy’s electron-donating nature activates the phenyl ring for electrophilic substitution, favoring coupling at the 5-position .

- Competitive experiments : Compare reaction outcomes with des-methyl analogs to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.